molecular formula C28H27N7O4S3 B2834407 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 310449-10-6

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2834407
CAS No.: 310449-10-6
M. Wt: 621.75
InChI Key: DTUMEJUCJUFGQB-UHFFFAOYSA-N
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Description

This compound integrates a 1,2,4-triazole core substituted with an m-tolyl group and a methylthioether linkage to a benzothiazole-2-ylamino-2-oxoethyl moiety. The triazole is further functionalized via a methylene bridge to a 4-(N,N-dimethylsulfamoyl)benzamide group. This structural complexity combines pharmacophores known for diverse bioactivities:

  • 1,2,4-Triazoles are associated with antimicrobial, antiviral, and anticancer properties .
  • Benzothiazoles exhibit antitumor and anti-inflammatory activities .
  • Sulfamoyl groups enhance solubility and binding affinity to biological targets .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O4S3/c1-18-7-6-8-20(15-18)35-24(16-29-26(37)19-11-13-21(14-12-19)42(38,39)34(2)3)32-33-28(35)40-17-25(36)31-27-30-22-9-4-5-10-23(22)41-27/h4-15H,16-17H2,1-3H3,(H,29,37)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUMEJUCJUFGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound ID/Reference Core Structure Key Substituents Notable Functional Groups
Target Compound 1,2,4-Triazole - m-Tolyl
- Benzothiazole-2-ylamino-2-oxoethylthio
- 4-(N,N-dimethylsulfamoyl)benzamide
Thioether, sulfamoyl, amide
8a 1,3,4-Thiadiazole - Acetylpyridinyl
- Benzamide
C=O (1679, 1605 cm⁻¹), aryl
7–9 1,2,4-Triazole - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
Sulfonyl (1247–1255 cm⁻¹), thione tautomer
5 Quinazolinone - Sulfamoylphenyl
- Thioacetamide
C=O (1663–1682 cm⁻¹), S=O
12 Phthalazinone - Triazolylthio
- Dichlorophenyl
Thioether, phthalazinone core

Physicochemical Properties

Compound ID/Reference Melting Point (°C) Yield (%) IR Spectral Data (cm⁻¹)
Target Compound Not reported N/A Expected: C=O (~1660), S=O (~1150–1300)
8a 290 80 1679 (C=O), 1605 (C=O)
7–9 Not specified 70–80 1247–1255 (C=S)
5 269.0 87 1663–1682 (C=O), 1243–1258 (C=S)

Key Advantages of the Target Compound

  • Dual Sulfamoyl and Benzothiazole Motifs : Combines the solubility-enhancing sulfamoyl group with the bioactivity of benzothiazoles, a feature absent in simpler triazole derivatives like 8a .
  • Thioether Linkage : Enhances metabolic stability compared to ester or amide linkages in compounds 8b–c .
  • m-Tolyl Substitution : Improves lipophilicity and membrane permeability relative to polar sulfonyl groups in compounds 7–9 .

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